molecular formula C9H12N2S B13256618 2-(Pyrrolidin-3-ylthio)pyridine

2-(Pyrrolidin-3-ylthio)pyridine

Cat. No.: B13256618
M. Wt: 180.27 g/mol
InChI Key: PHMXZEABNWVEER-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-ylthio)pyridine is a heterocyclic compound that features a pyridine ring attached to a pyrrolidine ring via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-3-ylthio)pyridine typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method is the nucleophilic substitution reaction where a pyridine derivative reacts with a pyrrolidine derivative in the presence of a base. The reaction conditions often include solvents like acetone or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions are crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-ylthio)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-(Pyrrolidin-3-ylthio)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-ylthio)pyridine involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, while the pyrrolidine ring can enhance the compound’s binding affinity and selectivity. The sulfur atom acts as a linker, providing flexibility and stability to the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrrolidin-3-ylthio)pyridine is unique due to its combined structural features of pyridine and pyrrolidine rings linked by a sulfur atom. This unique structure imparts specific chemical and biological properties that are not observed in its individual components .

Properties

Molecular Formula

C9H12N2S

Molecular Weight

180.27 g/mol

IUPAC Name

2-pyrrolidin-3-ylsulfanylpyridine

InChI

InChI=1S/C9H12N2S/c1-2-5-11-9(3-1)12-8-4-6-10-7-8/h1-3,5,8,10H,4,6-7H2

InChI Key

PHMXZEABNWVEER-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1SC2=CC=CC=N2

Origin of Product

United States

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